Ecabet Versus Sucralfate and Carbenoxolone: Superior Ulcer Healing Efficacy in Standardized Rat Model
In a head-to-head comparison of ulcer healing in acetic acid-induced gastric ulcers in rats, ecabet sodium (TA-2711) demonstrated significant, dose-dependent healing effects at 50 and 100 mg/kg doses. In contrast, neither sucralfate (100 mg/kg) nor carbenoxolone (100 mg/kg) produced any statistically significant effect on ulcer healing under identical experimental conditions [1].
| Evidence Dimension | Macroscopic ulcer healing (reduction in ulcer index) |
|---|---|
| Target Compound Data | TA-2711 (ecabet sodium): 50 mg/kg and 100 mg/kg dose-dependently decreased ulcer index (mm²); 100 mg/kg decreased mucosal defect length and increased mucosal regeneration index |
| Comparator Or Baseline | Sucralfate: 100 mg/kg — no significant effect; Carbenoxolone: 100 mg/kg — no significant effect |
| Quantified Difference | Statistically significant healing effect for ecabet versus no significant effect for either comparator at equivalent 100 mg/kg dose |
| Conditions | Acetic acid-induced gastric ulcer rat model; oral administration twice daily for 10 consecutive days |
Why This Matters
For procurement decisions in preclinical ulcer research, ecabet sodium provides demonstrated efficacy where alternative mucosal protectants fail entirely, eliminating the need to screen multiple compounds with negative outcomes.
- [1] Onoda Y, et al. Effects of the new anti-ulcer agent 12-sulfodehydroabietic acid monosodium salt on healing of acetic acid-induced gastric ulcers in rats. Arzneimittelforschung. 1991 May;41(5):546-8. View Source
